molecular formula C10H9Cl2FO2 B2495539 Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate CAS No. 1531504-82-1

Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate

Cat. No. B2495539
M. Wt: 251.08
InChI Key: FJVIXJUEWMBJHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate and related compounds often involves complex reactions that introduce functional groups to the carbon structure. For instance, compounds with multifunctional carbon structures, possessing different functional groups on the same carbon atom, can be synthesized through reactions of ethyl bromofluoro- or chlorofluoro-acetate with various heteroatomic nucleophiles, leading to α-functionalised α-fluoroacetates in good yields (Takéuchi et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds related to Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate has been extensively studied. For example, the structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound with similar substituents, has been determined using single-crystal X-ray diffraction, revealing orthorhombic space group and specific unit-cell parameters (Sapnakumari et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate derivatives involve a variety of interactions and transformations. Notably, the synthesis and properties of 2-(2-chloro-ethoxy)-acetate, a related compound, were explored by preparing derivatives through reactions with alcohol and thionyl chloride, showcasing the versatility and reactivity of these molecules (Guo Ming, 2001).

Physical Properties Analysis

The physical properties of compounds in this class are crucial for understanding their potential applications and behavior in different environments. Studies on similar compounds, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which was synthesized and characterized, including X-ray diffraction studies, provide insights into their crystalline structure and stability under various conditions (Kumar et al., 2016).

Chemical Properties Analysis

The chemical properties of Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate and related compounds are defined by their functional groups and molecular structure. For example, the synthesis of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement highlights the complex chemical behavior and potential for creating hydroxamic acids and ureas from carboxylic acids, demonstrating the compound's versatility in organic synthesis (Thalluri et al., 2014).

Scientific Research Applications

Corrosion Inhibition

One application area for related chalcone derivatives is as corrosion inhibitors for mild steel in acidic environments. A study demonstrated that derivatives such as (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate exhibit high inhibition activities, acting as mixed-type inhibitors. The adsorption of these inhibitors on mild steel surfaces follows the Langmuir adsorption model, showcasing their potential to protect against corrosion in industrial applications (Lgaz et al., 2017).

Anticancer Activity

Another structurally similar compound, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, has been synthesized and evaluated for its cytotoxic activity against various human cancer cell lines. The compound showed potent activity, suggesting potential applications in cancer therapy. It also demonstrated inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its use as a dual inhibitor for these critical proteins in cancer pathogenesis (Riadi et al., 2021).

Molecular Docking and Theoretical Investigations

Derivatives of Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate have been the subject of molecular docking and theoretical investigations to understand their interaction mechanisms and stability. For instance, adamantane derivatives with fluorophenyl groups have been analyzed for their potential inhibitory activity against specific enzymes, demonstrating the utility of such compounds in designing enzyme inhibitors (Al-Wahaibi et al., 2018).

Environmental Applications

In environmental science, related compounds have been employed in methods for determining toxic compounds like tributyltin and triphenyltin in sediments, highlighting their role in environmental monitoring and pollution assessment (Graupera et al., 1999).

properties

IUPAC Name

ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2FO2/c1-2-15-10(14)9(12)6-3-4-8(13)7(11)5-6/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVIXJUEWMBJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate

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